4-[2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER
Overview
Description
4-[2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER is a complex organic compound characterized by the presence of difluoromethyl, trifluoromethyl, and pyrazolo[3,4-b]pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER typically involves multi-step organic synthesisThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethyl and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity .
Comparison with Similar Compounds
Similar Compounds
3-HYDROXYMETHYL SULFENTRAZONE: Another compound with difluoromethyl and trifluoromethyl groups, used as a herbicide.
1-{4-[(DIFLUOROMETHYL)SULFANYL]PHENYL}-2-(4-METHYLPHENYL)-1H,5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-4-IUM BROMIDE: A compound with similar structural features, used in various chemical applications.
Uniqueness
4-[2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structural complexity and the presence of both difluoromethyl and trifluoromethyl groups make it a valuable compound for research and development.
Properties
IUPAC Name |
4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F5N5O/c1-14-4-6-16(7-5-14)20-12-19(24(28)29)23-15(2)36-37(25(23)33-20)26-34-21(13-22(35-26)27(30,31)32)17-8-10-18(38-3)11-9-17/h4-13,24H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKJOIRBSXQSQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4=NC(=CC(=N4)C(F)(F)F)C5=CC=C(C=C5)OC)C)C(=C2)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F5N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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